

Disuccinimidyl tartrate chemical properties and structure

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Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B1670975

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An In-depth Technical Guide to **Disuccinimidyl Tartrate** (DST)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, primary amine-reactive crosslinking reagent.^{[1][2]} It is widely utilized in bioconjugation to link molecules containing primary amines, such as proteins, peptides, and certain modified oligonucleotides.^[1] DST is characterized by its two N-hydroxysuccinimide (NHS) ester reactive groups located at either end of a 6.4 Å spacer arm.^{[3][4]} A key feature of DST is the tartrate-based spacer, which contains a central cis-diol that can be cleaved by sodium meta-periodate.^{[1][3]} This cleavability offers a distinct advantage in experimental workflows, allowing for the reversal of crosslinks without disturbing native disulfide bonds in proteins.^{[1][5]} As a lipophilic and membrane-permeable molecule, DST is particularly useful for crosslinking proteins within intracellular or intramembrane environments.

Chemical Properties and Structure

The core structure of DST consists of a tartaric acid backbone esterified with two N-hydroxysuccinimide molecules. This arrangement provides two identical reactive sites for conjugation.

Chemical Structure

DST is a symmetrical molecule where the carboxyl groups of tartaric acid are activated by NHS esters. This homobifunctional nature allows it to react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form stable, covalent amide bonds.^[1] The central part of the molecule contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms), which is the basis for its cleavability.

Physicochemical Properties

A summary of the key quantitative data for **Disuccinimidyl Tartrate** is presented in the table below for easy reference and comparison.

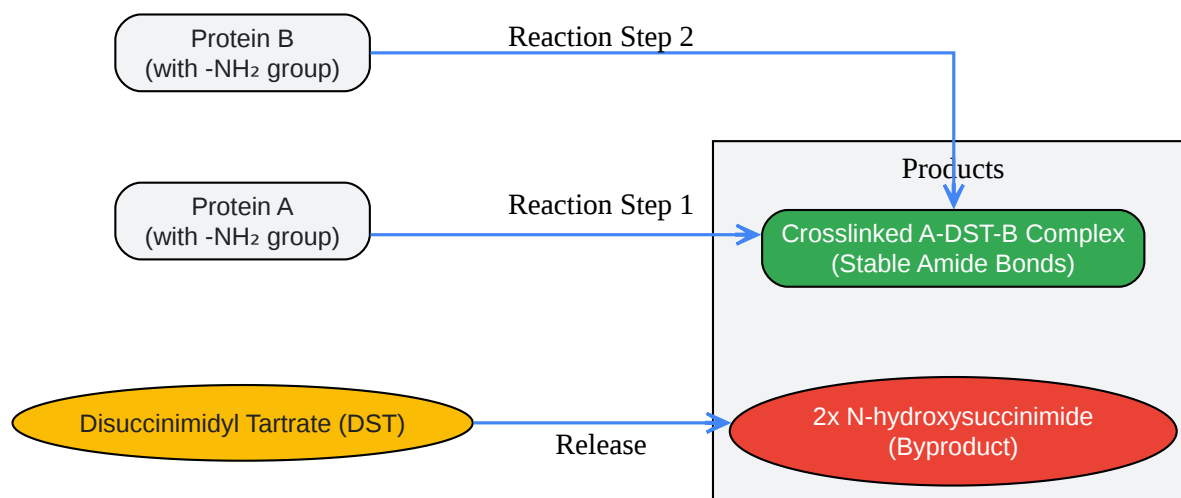
Property	Value	Reference(s)
Chemical Name	Disuccinimidyl Tartrate	[1]
Synonyms	DST, Di(N-succinimidyl) L-Tartrate, Disuccinimidyl tartarate	[1][5][6]
CAS Number	62069-75-4	[3][5]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₁₀	[3][5]
Molecular Weight	344.23 g/mol	[2][7]
Appearance	White to pale yellow solid powder	[1][3][8]
Melting Point	195-197 °C	[1][8]
Spacer Arm Length	6.4 Å	[3][4]
Reactive Groups	N-hydroxysuccinimide (NHS) ester	[1]
Reactive Toward	Primary amino groups (-NH ₂)	[1]
Solubility	Soluble in DMSO or DMF (~10 mM); slightly soluble in methanol	[5][9]
Storage Conditions	2-8°C or -20°C, store desiccated and protected from moisture	[3][5]

Reaction Mechanism and Workflow

DST functions by reacting with nucleophilic primary amino groups. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond between the target molecules.

Amine-Reactive Crosslinking Pathway

The workflow involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the displacement of N-hydroxysuccinimide and the formation of an amide linkage. As a homobifunctional crosslinker, this reaction can occur at both ends of the DST molecule, thereby linking two separate amine-containing molecules.

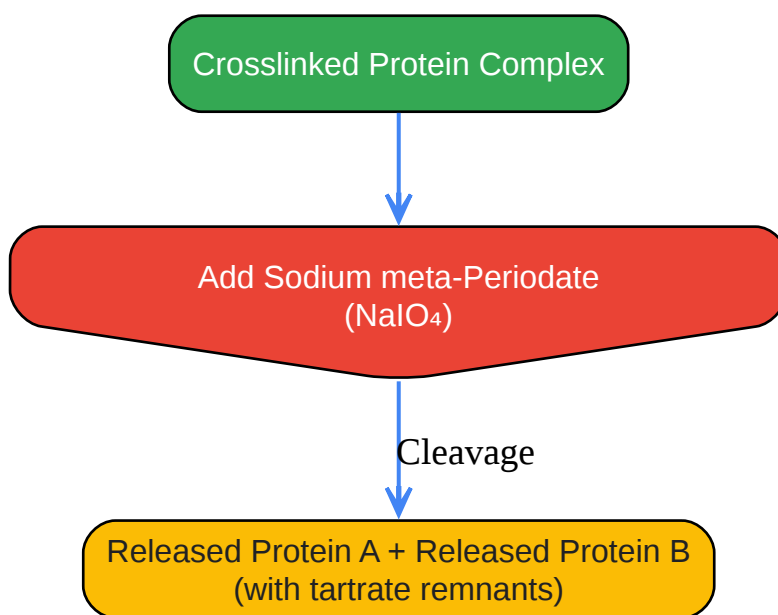


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DST Crosslinking Reaction Pathway

Cleavage of the Crosslink

The crosslink established by DST can be readily cleaved by treating the sample with an oxidizing agent such as sodium meta-periodate (NaIO₄).^[1] This reagent specifically targets the cis-diol in the tartrate spacer, breaking the carbon-carbon bond and separating the crosslinked molecules. This feature is particularly valuable for applications such as identifying interacting proteins via mass spectrometry.



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Cleavage of DST Crosslink

Experimental Protocols

The following is a generalized protocol for protein crosslinking using DST. Optimal conditions, such as molar excess of crosslinker and reaction time, should be determined empirically for each specific application.

Materials

- **Disuccinimidyl tartrate (DST)**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Protein sample(s) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0
- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
- Desalting column or dialysis equipment

Procedure

- **Equilibration of Reagent:** Allow the vial of DST to warm to room temperature before opening to prevent moisture condensation, as the NHS esters are moisture-sensitive.[10][11]
- **Preparation of DST Stock Solution:** Immediately before use, prepare a stock solution of DST (e.g., 10-25 mM) by dissolving it in anhydrous DMSO or DMF.[11] Do not store the stock solution as DST readily hydrolyzes in the presence of water.[11]
- **Reaction Setup:** Add the DST stock solution to the protein sample in the conjugation buffer. The final concentration of the crosslinker should typically be between 0.25 to 5 mM.[11] A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[11]
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]
- **Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris or glycine.[10][11] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DST is hydrolyzed or quenched.[11][12]
- **Removal of Excess Reagent:** Remove unreacted and quenched crosslinker, along with the NHS byproduct, from the sample using a desalting column (gel filtration) or dialysis.[10][12]

Cleavage Protocol (Optional)

- To cleave the crosslinked product, add sodium meta-periodate to the sample to a final concentration of approximately 15 mM.[1]
- Incubate the reaction for 1 hour at room temperature.
- The cleavage reaction can be stopped by removing the periodate, for example, through desalting or dialysis.

Applications in Research and Development

The unique properties of DST make it a valuable tool for various applications in life sciences and drug development.

- **Protein Interaction Analysis:** DST is used to capture transient or weak protein-protein interactions by covalently linking interacting partners. The cleavable nature allows for

subsequent identification of the individual proteins by techniques like 2D-gel electrophoresis or mass spectrometry.[13]

- **Receptor-Ligand Crosslinking:** It is commonly employed to conjugate radiolabeled or fluorescently tagged ligands to their cell surface receptors for characterization and study.
- **Intracellular Conjugation:** Due to its membrane permeability, DST can be used to study protein interactions within the cellular environment.
- **Bioconjugation:** DST serves as a linker for creating antibody-drug conjugates (ADCs) or attaching proteins to surfaces, provided the crosslink's cleavability is desired in the final application.[14][15][16]

Conclusion

Disuccinimidyl tartrate is a versatile, cleavable crosslinking agent with broad utility in protein chemistry and bioconjugation. Its well-defined structure, amine-reactivity, and periodate-cleavable spacer arm provide researchers with a robust tool for investigating protein interactions and constructing complex biomolecular assemblies. Careful consideration of experimental conditions, particularly buffer composition and reagent handling, is crucial for successful and reproducible outcomes.

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